molecular formula C9H9F3O2 B14775535 3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene

3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene

Cat. No.: B14775535
M. Wt: 206.16 g/mol
InChI Key: RGJTXXPQFGWECT-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F3O2. It is a derivative of benzene, where two methoxy groups and one trifluoromethyl group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-4-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the trifluoromethylation of 1,2-dimethoxybenzene using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of 1,2-dimethoxy-4-(trifluoromethyl)benzene often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1,2-dimethoxy-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the methoxy and trifluoromethyl groups influence the electron density of the benzene ring, making it more or less reactive towards electrophiles or nucleophiles. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties, which can stabilize or destabilize reaction intermediates .

Comparison with Similar Compounds

Uniqueness: 1,2-Dimethoxy-4-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it valuable in pharmaceutical research .

Properties

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

1,2-dimethoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H9F3O2/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3

InChI Key

RGJTXXPQFGWECT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)OC

Origin of Product

United States

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